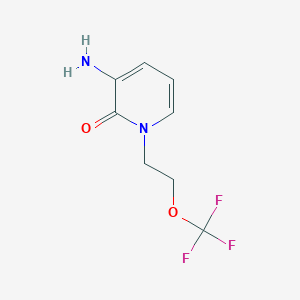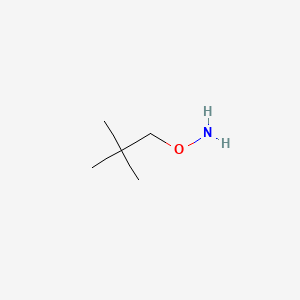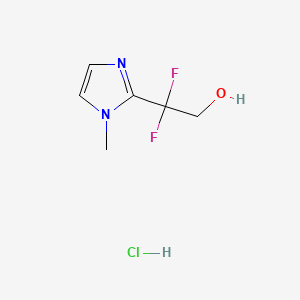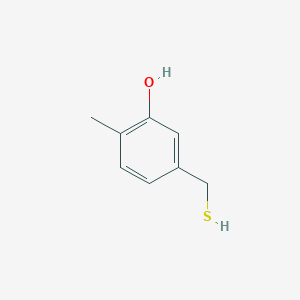
2-(2-Bromo-5-fluorophenyl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-5-fluorophenyl)propan-2-amine is an organic compound with the molecular formula C9H11BrFN It is classified as an aromatic amine due to the presence of an amine group (NH2) bonded directly to an aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-fluorophenyl)propan-2-amine typically involves the bromination and fluorination of appropriate precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-5-fluorophenyl)propan-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidizing Agents: For oxidation reactions, common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: For reduction reactions, reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-(2-Bromo-5-fluorophenyl)propan-2-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-5-fluorophenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role in chemical reactions or its biological activity. In biological systems, it may interact with enzymes, receptors, or other biomolecules, leading to various effects.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-(2-Bromo-5-fluorophenyl)propan-2-amine is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H11BrFN |
|---|---|
Peso molecular |
232.09 g/mol |
Nombre IUPAC |
2-(2-bromo-5-fluorophenyl)propan-2-amine |
InChI |
InChI=1S/C9H11BrFN/c1-9(2,12)7-5-6(11)3-4-8(7)10/h3-5H,12H2,1-2H3 |
Clave InChI |
YNMWUXXFRXFKOE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=C(C=CC(=C1)F)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-{[(Tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid](/img/structure/B13537467.png)
![N-[4-(diethylaminomethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine](/img/structure/B13537470.png)








![8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-aminehydrochloride](/img/structure/B13537522.png)
![2-(5-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)ethan-1-amine](/img/structure/B13537527.png)


